molecular formula C23H43N5O5 B12523607 L-Leucyl-L-prolyl-L-leucyl-L-lysine CAS No. 798540-37-1

L-Leucyl-L-prolyl-L-leucyl-L-lysine

Katalognummer: B12523607
CAS-Nummer: 798540-37-1
Molekulargewicht: 469.6 g/mol
InChI-Schlüssel: YINKWMLVSYEKTK-VJANTYMQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Leucyl-L-prolyl-L-leucyl-L-lysine is a synthetic tetrapeptide composed of leucine (Leu), proline (Pro), leucine (Leu), and lysine (Lys). Its linear sequence and specific amino acid arrangement distinguish it from cyclic or shorter peptides.

Eigenschaften

CAS-Nummer

798540-37-1

Molekularformel

C23H43N5O5

Molekulargewicht

469.6 g/mol

IUPAC-Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C23H43N5O5/c1-14(2)12-16(25)22(31)28-11-7-9-19(28)21(30)27-18(13-15(3)4)20(29)26-17(23(32)33)8-5-6-10-24/h14-19H,5-13,24-25H2,1-4H3,(H,26,29)(H,27,30)(H,32,33)/t16-,17-,18-,19-/m0/s1

InChI-Schlüssel

YINKWMLVSYEKTK-VJANTYMQSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)N

Kanonische SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-prolyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the amine group of the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like L-Leucyl-L-prolyl-L-leucyl-L-lysine often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as HPLC (high-performance liquid chromatography).

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucyl-L-prolyl-L-leucyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like lysine, potentially altering the peptide’s activity.

    Reduction: Reduction reactions can be used to break disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues in the peptide can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly used.

    Substitution: Amino acid substitution is typically performed during the synthesis phase using protected amino acid derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of allysine, while reduction can result in the cleavage of disulfide bonds, yielding free thiol groups.

Wissenschaftliche Forschungsanwendungen

Biological Activities

L-Leucyl-L-prolyl-L-leucyl-L-lysine exhibits several biological activities that make it a candidate for therapeutic applications:

  • Antimicrobial Properties : Similar peptides have shown effectiveness against a range of microorganisms, making them potential candidates for developing new antimicrobial agents. For instance, poly-L-lysine, a related compound, has demonstrated strong antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Research indicates that peptides with similar sequences may have implications in anti-inflammatory therapies. Their ability to modulate immune responses could be beneficial in treating inflammatory diseases .

Therapeutic Applications

The therapeutic potential of L-Leucyl-L-prolyl-L-leucyl-L-lysine can be categorized into various areas:

2.1. Cardiovascular Health

Peptides similar in structure to L-Leucyl-L-prolyl-L-leucyl-L-lysine have been explored for their vasodilatory effects. They may help manage conditions such as hypertension by promoting peripheral vasodilation .

2.2. Neurological Disorders

Preliminary studies on dipeptides related to L-Leucyl-L-prolyl-L-leucyl-L-lysine have indicated potential benefits in neurological conditions, such as Parkinson's disease. These compounds may enhance the efficacy of existing treatments and reduce drug-induced dyskinesias .

Synthesis and Stability

The synthesis of L-Leucyl-L-prolyl-L-leucyl-L-lysine can be achieved through solid-phase peptide synthesis (SPPS), which allows for precise control over the peptide sequence and purity. The stability of the compound under physiological conditions is crucial for its application in therapeutic settings.

Several case studies highlight the applications of peptides similar to L-Leucyl-L-prolyl-L-leucyl-L-lysine:

  • Antimicrobial Efficacy : A study demonstrated that poly-L-lysine significantly reduced bacterial counts in cystic fibrosis patients, suggesting similar peptides could offer alternative treatments for antibiotic-resistant infections .
  • Vasodilatory Effects : Clinical trials involving peptides with similar structures have shown promising results in reducing blood pressure during hypertensive episodes, indicating potential applications in cardiovascular therapy .
  • Neurological Benefits : A small clinical trial observed that patients with Parkinson’s disease experienced reduced dyskinesias when treated with related dipeptides, warranting further investigation into their therapeutic roles .

Wirkmechanismus

The mechanism of action of L-Leucyl-L-prolyl-L-leucyl-L-lysine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of certain pathogens by binding to key enzymes or receptors, thereby disrupting their normal function. Molecular docking studies have shown that this peptide can interact with proteins like FAD glucose dehydrogenase and dihydrofolate reductase, leading to growth inhibition of pathogens .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between L-Leucyl-L-prolyl-L-leucyl-L-lysine and analogous peptides:

Compound Name Structure Type Sequence/Length Key Features Reference Sources
L-Leucyl-L-prolyl-L-leucyl-L-lysine Linear tetrapeptide Leu-Pro-Leu-Lys Contains lysine residue; potential for enhanced solubility and cationic charge N/A
L-Prolyl-L-leucyl-glycine amide (PLG) Linear tripeptide Pro-Leu-Gly-NH₂ Studied in Parkinson's disease; poor oral absorption observed
Cyclo(Leucyl-prolyl) Cyclic dipeptide Cyclo(Leu-Pro) Enhanced stability due to cyclic structure; CAS 2873-36-1
L-Lysine-containing decapeptide (Ev8) Linear decapeptide Complex sequence* High molecular weight (1031 Da); includes arginine, serine, and glycine

*Sequence: Phe-Ser-Gly-Arg-Ile-Pro-Gly-Leu-Gly-Lys .

Key Observations:
  • This highlights challenges in peptide delivery shared by linear peptides like L-Leucyl-L-prolyl-L-leucyl-L-lysine.
  • Structural Stability : Cyclo(Leu-Pro) exhibits increased metabolic stability compared to linear peptides, suggesting that cyclization could improve the pharmacokinetics of related compounds .
  • Functional Diversity : The lysine residue in L-Leucyl-L-prolyl-L-leucyl-L-lysine may enhance solubility and interaction with negatively charged biomolecules, differentiating it from PLG and cyclo(Leu-Pro).

Pharmacological and Clinical Findings

L-Prolyl-L-leucyl-glycine amide (PLG):
  • Researchers hypothesized that poor absorption or rapid degradation contributed to these results .
  • Implication for L-Leucyl-L-prolyl-L-leucyl-L-lysine: Similar absorption challenges may apply, necessitating alternative delivery methods (e.g., intravenous) for therapeutic use.
Cyclo(Leucyl-prolyl):
  • Cyclic dipeptides like cyclo(Leu-Pro) are resistant to enzymatic cleavage, making them promising candidates for drug design .
  • Implication : Linear tetrapeptides like L-Leucyl-L-prolyl-L-leucyl-L-lysine may require structural modifications (e.g., cyclization) to improve stability.

Biologische Aktivität

L-Leucyl-L-prolyl-L-leucyl-L-lysine is a cyclic dipeptide that has gained attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

L-Leucyl-L-prolyl-L-leucyl-L-lysine is a tetrapeptide composed of four amino acids: leucine (Leu), proline (Pro), and lysine (Lys). Its structure allows it to participate in various biological processes, including modulation of protein synthesis and interaction with cellular signaling pathways.

The biological activity of L-Leucyl-L-prolyl-L-leucyl-L-lysine can be attributed to several mechanisms:

  • Protein Synthesis Modulation : Like other peptides, it may influence protein synthesis by interacting with ribosomes or other components of the translational machinery.
  • Cell Signaling : The compound can act on specific receptors or enzymes, potentially altering signaling pathways involved in growth and metabolism.
  • Inhibition of Fungal Growth : Research indicates that related cyclic dipeptides can inhibit the production of aflatoxins in fungi, suggesting a potential application in food safety and agriculture .

1. Antifungal Activity

Research has shown that cyclic dipeptides, including those related to L-Leucyl-L-prolyl-L-lysine, exhibit antifungal properties. For instance, cyclo(L-Leucyl-L-Prolyl) has been reported to inhibit aflatoxin production by Aspergillus parasiticus, with a significant reduction observed at concentrations above 6.0 mg/ml .

2. Cytotoxicity

The cytotoxic effects of L-Leucyl-L-prolyl-L-lysine have been investigated in various cancer cell lines. Studies indicate that this compound may induce apoptosis in certain cancer cells by activating specific intracellular signaling pathways .

Case Study 1: Antifungal Efficacy

In a study examining the antifungal properties of cyclic dipeptides, L-Leucyl-L-prolyl-L-lysine was tested against Aspergillus species. The results demonstrated that at concentrations as low as 0.20 mg/ml, significant inhibition of aflatoxin production occurred, alongside reduced fungal growth .

Case Study 2: Cancer Cell Lines

A separate investigation explored the effects of L-Leucyl-L-prolyl-L-lysine on human breast cancer cell lines. The findings suggested that treatment with this compound led to increased apoptosis rates compared to untreated controls, indicating its potential as an anticancer agent .

Table 1: Biological Activities of L-Leucyl-L-prolyl-L-lysine

Activity TypeObserved EffectReference
AntifungalInhibition of aflatoxin production
CytotoxicInduction of apoptosis in cancer cells
Protein synthesisModulation via ribosomal interaction

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.